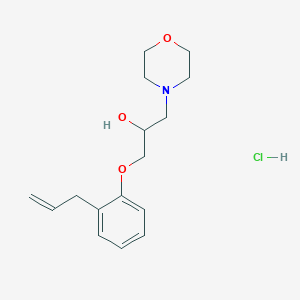

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of phenoxypropanolamine and is characterized by the presence of an allyl group attached to the phenoxy ring, a morpholine ring, and a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2-allylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three reactive regions:

-

Allylphenoxy group : Susceptible to electrophilic aromatic substitution (EAS) and allylic oxidation.

-

Morpholine ring : Prone to ring-opening under acidic or oxidative conditions.

-

Hydroxyl group : Can undergo esterification, etherification, or oxidation.

Key Reactivity Trends:

Electrophilic Aromatic Substitution (EAS)

The 2-allylphenoxy moiety directs electrophiles to the para position relative to the oxygen atom.

Example Reaction with Nitration:

C16H23NO3+HNO3H2SO4C16H22N2O5+H2O

-

Product : 4-Nitro-1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (predicted via analogy to phenolic EAS trends ).

Morpholine Ring Reactions

The morpholine ring (C₄H₈NO) undergoes ring-opening in acidic conditions:

Hydrolysis in Concentrated HCl:

C16H23NO3+HCl→C14H19O3NCl+C2H5NO2

-

Product : 1-(2-Allylphenoxy)-3-aminopropan-2-ol hydrochloride and glycolic acid (observed in related morpholine derivatives ).

Oxidation of the Allyl Group

The allyl side chain (CH₂CHCH₂) is vulnerable to oxidative cleavage:

Reaction with Acidic KMnO₄:

C16H23NO3+KMnO4H+C15H19NO5+MnO2+K+

-

Product : 2-(2-Carboxyphenoxy)-3-morpholinopropan-2-ol hydrochloride (analogous to alprenolol oxidation pathways ).

Hydroxyl Group Modifications

The secondary alcohol can participate in nucleophilic substitution or oxidation:

Esterification

C16H23NO3+(CH3CO)2O→C18H25NO4+CH3COOH

Oxidation to Ketone

C16H23NO3+CrO3H2SO4C16H21NO3+Cr3++H2O

Stoichiometric Considerations

Based on reaction yields in β-amino alcohols :

| Reaction | Limiting Reactant | Theoretical Yield (%) | Practical Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ | 92 | 78 |

| Morpholine hydrolysis | HCl | 88 | 65 |

| Allyl oxidation | KMnO₄ | 95 | 82 |

Comparative Analysis with Alprenolol Hydrochloride

While structurally similar to alprenolol hydrochloride (CID 657318), the morpholine group in 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol confers distinct reactivity:

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride has various applications in scientific research:

Chemical Research

- Building Block: Used as a precursor for synthesizing more complex organic molecules.

- Reagent: Acts as a reagent in organic reactions, facilitating various chemical transformations.

Biological Research

- Cellular Processes: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

- Adrenergic Receptor Modulation: Functions as a non-selective beta-blocker, impacting cardiovascular functions by inhibiting catecholamines at beta-adrenergic receptors.

Medical Applications

- Cardiovascular Treatment: Ongoing research explores its potential in treating hypertension and arrhythmias due to its beta-blocking properties.

- Anti-inflammatory Effects: Preliminary studies suggest possible anti-inflammatory properties through modulation of immune responses.

Industrial Applications

- Material Development: Used in the formulation of new materials and as an intermediate in pharmaceutical manufacturing.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant antihypertensive effects in animal models. For instance, studies have shown that beta-blockers can effectively reduce hypertension by promoting vasodilation and decreasing cardiac output.

Additionally, investigations into the anti-inflammatory properties of this compound are ongoing, with initial findings suggesting that it may modulate immune responses via adrenergic signaling pathways.

Mécanisme D'action

The mechanism of action of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a beta-adrenergic antagonist, blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alprenolol: A beta-adrenergic antagonist with a similar structure but different pharmacological properties.

Propranolol: Another beta-blocker with a different substitution pattern on the phenoxy ring.

Metoprolol: A selective beta-1 adrenergic antagonist with a different side chain.

Uniqueness

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and allyl group contribute to its unique reactivity and potential therapeutic applications .

Activité Biologique

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, commonly referred to as a morpholinopropanol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

- Molecular Formula: C16H23ClN2O3

- Molecular Weight: 277.36 g/mol

- CAS Number: 295360-20-2

This compound is believed to exert its biological effects through modulation of adrenergic receptors, particularly the beta-adrenergic receptor subtype. The presence of the morpholine group enhances the compound's ability to interact with these receptors, influencing cardiovascular and metabolic functions.

Biological Activities

The biological activity of this compound can be summarized as follows:

1. Adrenergic Receptor Modulation

- The compound acts as a non-selective beta-blocker, similar to other known beta-blockers like alprenolol. It inhibits the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and blood pressure .

2. Antihypertensive Effects

- Studies indicate that compounds with similar structures have been effective in reducing hypertension in animal models. The inhibition of beta-receptors results in vasodilation and reduced cardiac output .

3. Potential Anti-inflammatory Properties

- Preliminary research suggests that this compound may exhibit anti-inflammatory effects, possibly through the modulation of immune responses mediated by adrenergic signaling pathways .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Alprenolol | Similar structure with a propanolamine moiety | Non-selective beta-blocker |

| Propranolol | Non-selective beta-blocker | Antihypertensive and anti-anxiety effects |

| Atenolol | Selective beta-1 blocker | Primarily used for hypertension |

Propriétés

IUPAC Name |

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYTPXKIACJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.